molecular formula C15H10F3N3O4S3 B6531148 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 1021212-45-2

2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6531148
CAS No.: 1021212-45-2
M. Wt: 449.5 g/mol
InChI Key: QOHUYTQURGDFFE-UHFFFAOYSA-N
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Description

2-(Thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is an organic compound with a unique structure that integrates both thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound involves multi-step synthetic procedures. A common method starts with the formation of the thiazole core, followed by the introduction of the thiophene and trifluoromethoxyphenyl substituents. The reactions often involve:

  • Formation of the Thiazole Ring: : This can be achieved through the Hantzsch thiazole synthesis, utilizing a halogenated ketone and a thiourea derivative under acidic or basic conditions.

  • Sulfonamide Formation:

  • Final Coupling: : The final assembly involves coupling the intermediates through amide bond formation using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalytic amounts of base.

Industrial Production Methods

In an industrial setting, optimization of these synthetic routes is crucial for scalability. This includes the use of high-throughput reactors, automated synthesis processes, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens and nitrating agents.

Common Reagents and Conditions

  • Oxidation: : mCPBA for mild oxidation.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogens (Br2, Cl2) in the presence of a Lewis acid like FeCl3.

Major Products Formed

Depending on the reaction conditions and reagents, major products include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.

Scientific Research Applications

This compound has applications in several fields:

  • Chemistry: : As a building block for more complex molecules in organic synthesis.

  • Biology: : Used as a probe to study enzyme interactions due to its unique structure.

  • Medicine: : Investigated for potential therapeutic uses, including antibacterial and anticancer properties.

  • Industry: : Employed in the development of advanced materials such as conductive polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological targets. For instance, its sulfonamido group can mimic the natural substrates of enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group increases lipophilicity, enhancing cell membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophene-2-sulfonamido)-N-phenyl-1,3-thiazole-4-carboxamide

  • 2-(Thiophene-2-sulfonamido)-N-[4-(methoxy)phenyl]-1,3-thiazole-4-carboxamide

  • 2-(Thiophene-2-sulfonamido)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Unique Aspects

What sets 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide apart is its trifluoromethoxy group, which imparts unique electronic and steric properties, enhancing its stability and biological activity compared to its analogues.

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Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O4S3/c16-15(17,18)25-10-5-3-9(4-6-10)19-13(22)11-8-27-14(20-11)21-28(23,24)12-2-1-7-26-12/h1-8H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHUYTQURGDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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